Pyrimitate

Toxicology Safety Assessment Risk Management

Choose Pyrimitate for your research to simplify experimental design. Its confirmed dual insecticidal and acaricidal activity eliminates variable mixtures, letting you attribute effects to a single mode of action. As a pyrimidinyl thiophosphate, it is the ideal reference standard for LC-MS/MS method development, offering a distinct molecular weight (305.33 g/mol) for unambiguous identification in complex matrices. In toxicology, use it as a safer, 'moderate-potency' AChE inhibitor (rat oral LD50 ≈ 125 mg/kg) to calibrate assays without extreme biosafety protocols. For formulation scientists, the P=S backbone provides superior stability for studying emulsifiable concentrates compared to labile P=O insecticides.

Molecular Formula C11H20N3O3PS
Molecular Weight 305.34 g/mol
CAS No. 5221-49-8
Cat. No. B1294655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimitate
CAS5221-49-8
Molecular FormulaC11H20N3O3PS
Molecular Weight305.34 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)OC1=NC(=NC(=C1)C)N(C)C
InChIInChI=1S/C11H20N3O3PS/c1-6-15-18(19,16-7-2)17-10-8-9(3)12-11(13-10)14(4)5/h8H,6-7H2,1-5H3
InChIKeyMLDVVJZNWASRQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimitate (CAS 5221-49-8) Procurement Guide: Identity and Baseline


Pyrimitate (CAS 5221-49-8) is a pyrimidinyl organothiophosphate insecticide and acaricide, originally patented by Imperial Chemical Industries Ltd. [1]. It is a pale yellow to brown oily liquid with the molecular formula C₁₁H₂₀N₃O₃PS and a molecular weight of 305.33 g/mol [2]. Its physical properties, including a boiling point of approximately 389 °C at 760 mmHg and practical insolubility in water with solubility in common organic solvents [3], dictate its formulation and handling requirements.

Why Generic Substitution of Pyrimitate (CAS 5221-49-8) is Scientifically Invalid


The class of organophosphate (OP) insecticides is characterized by a common mechanism of acetylcholinesterase (AChE) inhibition, but substituting one OP for another without data is a critical scientific and procurement error . Potency varies by orders of magnitude, as does the spectrum of activity (insecticidal vs. acaricidal) [1]. Critical parameters such as lipophilicity (LogP), which governs absorption and environmental fate, and vapor pressure, which dictates fumigant activity and handling safety, are unique to each molecular structure [2]. Even within the pyrimidine OP sub-group, differences in the phosphorothioate ester's substitution pattern (e.g., O,O-diethyl vs. O,O-dimethyl) lead to profound differences in mammalian toxicity and selectivity, making any unverified substitution a significant risk to both research integrity and operational safety.

Pyrimitate (CAS 5221-49-8) Technical Evidence and Comparator Analysis


Acute Mammalian Toxicity: Pyrimitate vs. Key Organophosphate Comparators

Pyrimitate exhibits acute oral toxicity (LD50) that places it within the 'moderately toxic' category, which is a key differentiator from both highly toxic and less potent OPs. For rats, the acute oral LD50 of Pyrimitate is approximately 125 mg/kg [1]. This is a higher toxicity (lower LD50) compared to Pirimiphos-methyl (LD50 > 1180 mg/kg) [2] and Diazinon (LD50 300-1250 mg/kg) [3], indicating Pyrimitate is more potent. Conversely, it is markedly less acutely toxic than Methyl Parathion (LD50 14-24 mg/kg) [4] and Chlorpyrifos (LD50 82-155 mg/kg) [5]. This quantitative difference is critical for procurement decisions where a balance of high pesticidal activity and manageable mammalian hazard is required.

Toxicology Safety Assessment Risk Management

Volatility and Fumigant Potential: Vapor Pressure Comparison with Diazinon and Chlorpyrifos

The vapor pressure of Pyrimitate is estimated at 0.0 ± 0.9 mmHg at 25 °C . This value is significantly lower than that of Diazinon (1.4 × 10⁻⁴ mmHg at 20°C) [1], but notably higher than that of Chlorpyrifos (1.87 × 10⁻⁵ mmHg at 25°C) [2]. Vapor pressure is a primary determinant of a compound's fumigant activity and its potential for volatilization from treated surfaces. While direct experimental comparisons in the same assay system are unavailable, this cross-study data suggests that Pyrimitate will exhibit a distinct volatilization profile compared to these two widely used OPs.

Formulation Science Environmental Fate Application Technology

Spectrum of Activity: Confirmed Acaricidal and Insecticidal Action

Pyrimitate is explicitly registered and described as both an insecticide and an acaricide, specifically targeting mites [1]. This dual activity is not universal among organophosphates. For instance, Pirimicarb is highly selective for aphids with limited acaricidal activity [2], and Diazinon's primary utility is often as a broad-spectrum insecticide. While quantitative efficacy data (e.g., LC50 for specific mite species) against a direct comparator is absent from the available open literature, the explicit regulatory classification as an acaricide defines a clear and verifiable differentiation for procurement.

Pest Management Acarology Crop Protection

Chemical and Physical Stability: Storage and Formulation Considerations

As a phosphorothioate (P=S) compound, Pyrimitate belongs to a subclass known for greater inherent stability compared to the corresponding phosphate (P=O) oxon analogs [1]. It is stable under recommended storage conditions (e.g., 4°C for analytical solutions) but is noted to be sensitive to heat and decomposition in the presence of acids or bases [2]. This stability profile is a key advantage over less stable OPs like Dichlorvos, which readily hydrolyzes, or over the more reactive oxon forms of compounds like Chlorpyrifos (Chlorpyrifos-oxon) and Diazinon (Diazoxon) [3]. The P=S moiety provides a longer shelf-life and greater flexibility in formulation development.

Analytical Chemistry Formulation Stability Logistics

Quantified Application Scenarios for Pyrimitate (CAS 5221-49-8) in Research and Industry


Procurement for Mixed Pest Infestation Studies (Insect + Mite)

For researchers designing assays to evaluate the impact of a single active ingredient on a multi-species pest complex (e.g., a crop system infested with both aphids and spider mites), Pyrimitate is a superior choice. Its confirmed dual insecticidal and acaricidal activity [1] allows for a simplified experimental design, eliminating the need for complex mixtures of an insecticide and a separate acaricide. This reduces the number of variables and ensures that any observed biological effects can be attributed to a single compound's mode of action.

Reference Standard for LC-MS/MS Analysis of Pyrimidine Organophosphates

As a pyrimidinyl thiophosphate, Pyrimitate serves as an ideal analytical reference standard for the development and validation of LC-MS/MS methods targeting this specific chemical subclass [1]. Its distinct molecular weight (305.33 g/mol) [2] and characteristic fragmentation pattern allow for unambiguous identification and quantification in complex matrices such as food, water, or soil. Procuring a high-purity Pyrimitate standard is essential for labs conducting residue analysis in accordance with multi-residue methods .

Use as a Negative Control for Highly Potent Acetylcholinesterase Inhibitors

In pharmacological or toxicological research focused on highly potent AChE inhibitors, Pyrimitate's moderate acute mammalian toxicity profile (rat oral LD50 ≈ 125 mg/kg) [1] makes it a valuable control compound. It can serve as a less hazardous, 'moderate-potency' comparator against highly toxic standards like Paraoxon or Methyl Parathion (LD50 <25 mg/kg) [2]. This allows researchers to calibrate assay sensitivity and study the full spectrum of AChE inhibition without the extreme biosafety protocols required for more dangerous compounds.

Formulation Stability Studies for Phosphorothioate (P=S) Active Ingredients

Given its phosphorothioate (P=S) backbone, Pyrimitate is a relevant model compound for industrial chemists developing stable emulsifiable concentrate (EC) formulations. The P=S group provides a more robust chemical core for studying long-term storage stability, emulsification properties in various solvent systems (e.g., xylene, acetone) [1], and resistance to hydrolysis compared to the more labile phosphate (P=O) insecticides. This makes it a cost-effective and scientifically sound surrogate for studying the formulation behavior of this entire class of OPs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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